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molecular formula C6H8N2O3 B1278313 5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 136738-11-9

5-Methyl-3-(2-oxopropyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B1278313
M. Wt: 156.14 g/mol
InChI Key: MODJGYGOTYUDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05561230

Procedure details

312 g of 2,3-dihydro-5-methyl-2-oxo-l,3,4-oxadiazol-3-ylacetone in 4 l of ethanol are stirred together with 200 g of hydrazine hydrate for 16 hours at 35° C. The solvent and the excess of hydrazine hydrate are evaporated in vacuo, and the residue is recrystallised from isopropanol to give 148 g (87% of the theoretical amount) of the title compound having a melting point of 197°-199° C.
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5](=[O:7])[N:4]([CH2:8][C:9](=O)[CH3:10])[N:3]=1.O.[NH2:13][NH2:14]>C(O)C>[C:2]([NH:3][N:4]1[CH2:8][C:9]([CH3:10])=[N:14][NH:13][C:5]1=[O:7])(=[O:6])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
312 g
Type
reactant
Smiles
CC1=NN(C(O1)=O)CC(C)=O
Name
Quantity
200 g
Type
reactant
Smiles
O.NN
Name
Quantity
4 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and the excess of hydrazine hydrate are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from isopropanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NN1C(NN=C(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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